molecular formula C22H19Cl2NOS2 B2718851 [1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine CAS No. 338421-57-1

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine

Cat. No.: B2718851
CAS No.: 338421-57-1
M. Wt: 448.42
InChI Key: KRGDETYZOJIKCM-UHFFFAOYSA-N
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Description

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine is a chemical compound with the molecular formula C22H19Cl2NOS2 and a molecular weight of 448.42. This compound is characterized by the presence of dichlorophenyl, methoxy, and phenylsulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 3,4-dichlorophenylmethanol with 1,3-bis(phenylsulfanyl)propan-2-one under controlled conditions to form the desired imine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the imine group can occur in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and aldehyde.

Scientific Research Applications

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(3,4-dichlorophenyl)methoxy]amine can be compared with other similar compounds, such as:

    N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-amine: This compound differs by the presence of an amine group instead of an imine group.

    N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-ol: This compound contains a hydroxyl group instead of an imine group.

    N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-thiol: This compound features a thiol group instead of an imine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NOS2/c23-21-12-11-17(13-22(21)24)14-26-25-18(15-27-19-7-3-1-4-8-19)16-28-20-9-5-2-6-10-20/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDETYZOJIKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NOCC2=CC(=C(C=C2)Cl)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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